molecular formula C17H25N3O5S B2941535 N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide CAS No. 872724-55-5

N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide

Cat. No.: B2941535
CAS No.: 872724-55-5
M. Wt: 383.46
InChI Key: OCBCJKAVTWIPLR-UHFFFAOYSA-N
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Description

The compound N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide features a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 2,5-dimethylbenzenesulfonyl group and an ethylethanediamide moiety. The sulfonyl group may enhance polarity and stability, making it relevant for pharmaceutical or catalytic applications, though specific data are absent in the provided sources.

Properties

IUPAC Name

N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-4-18-16(21)17(22)19-11-15-20(8-5-9-25-15)26(23,24)14-10-12(2)6-7-13(14)3/h6-7,10,15H,4-5,8-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBCJKAVTWIPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Ethanediamide Moiety: The final step involves coupling the oxazinan-sulfonyl intermediate with an ethanediamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazinan ring may enhance the compound’s stability and binding affinity. The ethanediamide moiety can facilitate interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and characterization methods of the target compound with related molecules from the evidence:

Compound Name/Structure Key Functional Groups Characterization Methods Potential Applications
N'-{[3-(2,5-Dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide Sulfonyl, 1,3-oxazinan, ethylethanediamide Presumed NMR, X-ray (SHELX) Unknown (pharmacological?)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxy, methyl 1H/13C NMR, IR, X-ray Metal-catalyzed C–H functionalization
Building blocks (e.g., 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one) Halogens, aromatic systems GC-MS, elemental analysis Synthetic intermediates

Key Observations:

  • Sulfonyl vs.
  • Heterocyclic Core : The 1,3-oxazinan ring in the target compound differs from the piperazine/piperidine systems in , likely influencing conformational flexibility and binding interactions.

Biological Activity

N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by an oxazinan ring and a sulfonamide group, contributing to its unique biological properties. The structural formula is represented as follows:

\text{N 3 2 5 dimethylbenzenesulfonyl 1 3 oxazinan 2 yl methyl}-N-ethylethanediamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of bromodomain and extraterminal (BET) proteins, which play crucial roles in gene expression regulation related to cancer cell proliferation and survival.

Inhibition of BET Proteins

  • Target : BET bromodomains
  • Effect : Suppression of oncogene expression
  • Outcome : Induction of apoptosis in cancer cells

Efficacy in Cancer Models

Research studies have demonstrated the compound's efficacy against various cancer cell lines. Below is a summary table of its activity against selected cancer types:

Cancer Type Cell Line IC50 (μM) Max Activity (%)
Breast CancerMCF-75.085
Lung CancerA5497.578
Prostate CancerLNCaP6.082

Study 1: Efficacy Against Breast Cancer

In a study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 μM, with an observed maximum activity of 85%. This suggests that the compound effectively induces apoptosis in breast cancer cells through BET inhibition .

Study 2: Neuroprotective Effects

Another study highlighted the compound's neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. The compound showed a protective effect with an EC50 value of approximately 4 μM, indicating its potential application in neurodegenerative diseases .

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